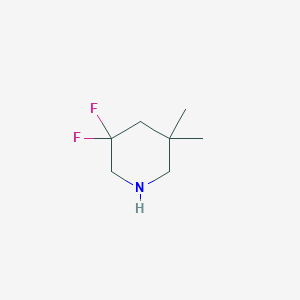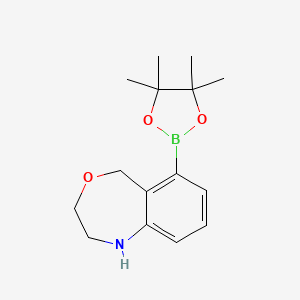![molecular formula C12H11ClO3 B13536490 3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal is a chemical compound with a complex structure that includes a benzodioxepin ring system
Métodos De Preparación
The synthesis of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal involves several steps. One common synthetic route includes the following steps:
Formation of the benzodioxepin ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 9th position of the benzodioxepin ring.
Aldehyde formation: The prop-2-enal group is introduced through an aldehyde formation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar compounds to 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal include:
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enol: Similar structure but with an alcohol group instead of an aldehyde.
The uniqueness of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11ClO3 |
|---|---|
Peso molecular |
238.66 g/mol |
Nombre IUPAC |
(E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enal |
InChI |
InChI=1S/C12H11ClO3/c13-10-7-9(3-1-4-14)8-11-12(10)16-6-2-5-15-11/h1,3-4,7-8H,2,5-6H2/b3-1+ |
Clave InChI |
CXHNWWSVQFNEFT-HNQUOIGGSA-N |
SMILES isomérico |
C1COC2=C(C(=CC(=C2)/C=C/C=O)Cl)OC1 |
SMILES canónico |
C1COC2=C(C(=CC(=C2)C=CC=O)Cl)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















